3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine
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Overview
Description
Scientific Research Applications
Antituberculosis Activity
Research indicates that derivatives of 2,7-dimethylimidazo[1,2-a]pyridine, which are structurally related to 3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine, show promising antituberculosis activity. These compounds exhibit potent activity against multi-drug resistant and extensive drug-resistant Mycobacterium tuberculosis strains. A study by Moraski et al. (2011) found that several of these compounds had MIC(90) values of ≤ 1 μM against various tuberculosis strains, indicating their potential as anti-TB agents with encouraging pharmacokinetics (Moraski et al., 2011). Similarly, Jadhav et al. (2016) synthesized and evaluated a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives, revealing moderate to good antituberculosis activity, with certain compounds displaying minimum inhibitory concentrations (MIC) of 12.5 μg/mL (Jadhav et al., 2016).
Synthesis and Chemical Properties
The chemical synthesis and properties of imidazo[1,2-a]pyridine derivatives have been extensively studied. Rao et al. (2017) developed a Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines, showcasing a novel activation mode of ethyl tertiary amines. This method features broad substrate scope, good functional group tolerance, and valuable product diversity (Rao et al., 2017). Another study by Arora and Knaus (1999) focused on the Wolff-Kishner reduction and subsequent reactions leading to the synthesis of compounds with potential anticonvulsant activity, highlighting the versatility of the imidazo[1,2-a]pyridine scaffold (Arora & Knaus, 1999).
Crystallographic Analysis
Crystallographic studies of imidazo[1,2-a]pyridine derivatives provide insights into their molecular structures. Dhanalakshmi et al. (2018) conducted Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives, offering detailed information on molecular conformations and intermolecular interactions (Dhanalakshmi et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylideneamino] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-8-9-22-16(10-11)20-12(2)17(22)13(3)21-24-18(23)14-4-6-15(19)7-5-14/h4-10H,1-3H3/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZWTXXUKARFNN-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=NOC(=O)C3=CC=C(C=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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